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Compound of Interest

Compound Name:
5-Bromo-2-

hydroxyisonicotinaldehyde

CAS No.: 1227562-37-9

Cat. No.: B567225

Get Quote

Executive Summary
5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a functionalized pyridine

derivative widely utilized as a scaffold in medicinal chemistry, particularly for Suzuki-Miyaura

cross-coupling and Knoevenagel condensations. Its stability is governed by two primary

factors: the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, and the

oxidative susceptibility of the C4-aldehyde moiety.[1] This guide provides a validated framework

for the identification, handling, and preservation of this compound to ensure data integrity in

drug development workflows.

Chemical Identity & Physicochemical Properties
The compound exists in a dynamic equilibrium that dictates its physical behavior and solubility

profile.[1] While often chemically named as the "2-hydroxy" derivative, the solid-state structure

predominantly adopts the 2-pyridone tautomer.[1]
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Attribute Technical Specification

IUPAC Name 5-Bromo-2-hydroxy-4-pyridinecarboxaldehyde

Alt.[2] Name
5-Bromo-2-oxo-1,2-dihydropyridine-4-

carbaldehyde

CAS Number 1227562-37-9

Molecular Formula C₆H₄BrNO₂

Molecular Weight 202.01 g/mol

Physical State Solid powder

Color Off-white to pale yellow (purity dependent)

Solubility
Soluble in DMSO, DMF; Sparingly soluble in

H₂O (pH dependent)

pKa (Predicted) ~8.5 (OH/NH), ~11 (Aldehyde hydration)

1.1 The Tautomeric Duality
Researchers must recognize that "5-Bromo-2-hydroxyisonicotinaldehyde" is a nominal

designation. In the solid phase and neutral solution, the proton resides on the nitrogen, creating

the 2-pyridone structure.[1] This increases the melting point and polarity compared to a

standard pyridine derivative.[1]

Tautomeric Equilibrium
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Figure 1: Tautomeric equilibrium shifting towards the Pyridone form, influencing solubility and

reactivity profiles.[1]

Stability Profile & Degradation Pathways
The stability of 5-Bromo-2-hydroxyisonicotinaldehyde is compromised by three specific

vectors: Oxidation, Hydration, and Photolysis.[1]

2.1 Oxidative Instability (The Aldehyde Vector)
The C4-aldehyde group is electron-deficient due to the pyridine ring and the adjacent bromine.

This makes it highly susceptible to autoxidation, converting the aldehyde into 5-bromo-2-

hydroxyisonicotinic acid.[1]

Visual Indicator: Degradation is often accompanied by a color shift from pale yellow to deep

orange/brown.[1]

Prevention: Storage under inert atmosphere (Argon/Nitrogen) is mandatory.[1]

2.2 Hydrate Formation
In the presence of moisture, electron-deficient aldehydes can form gem-diols (hydrates).[1]

While reversible, this complicates NMR interpretation and accurate mass weighing.[1]

Mechanism: R-CHO + H₂O ⇌ R-CH(OH)₂

Impact: Reduces effective molarity in reactions.[1]

2.3 Dehalogenation (Light Sensitivity)
Aryl bromides are sensitive to UV light, which can induce homolytic cleavage of the C-Br bond,

leading to radical formation and polymerization or hydro-dehalogenation.[1]

Handling & Storage Protocols
To maintain purity >98% over extended periods (6+ months), the following "Self-Validating"

storage protocol must be implemented.
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Protocol: Inert Storage System
Vessel: Amber glass vial with a Teflon-lined screw cap.

Atmosphere: Purge headspace with dry Argon for 15 seconds before sealing.

Temperature: Store at 2°C to 8°C (Refrigerated). Do not freeze unless lyophilized in sealed

ampoules, as freeze-thaw cycles promote hydration.[1]

Desiccation: Place the vial inside a secondary container (e.g., a desiccator or a jar with

Drierite) to prevent moisture ingress.[1]

Re-Test Interval:

Initial Check: Upon receipt.

Routine Check: Every 3 months.

Critical Check: 24 hours prior to use in GMP/GLP campaigns.[1]

Experimental Characterization Workflow
This workflow ensures the compound's identity and purity before use.[1]

4.1 HPLC Purity Assessment
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of OH, improves peak

shape).[1]

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[1]

Success Criteria: Single peak >98% area.
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4.2 1H-NMR Validation (DMSO-d6)
Due to tautomerism, the NMR spectrum in DMSO-d6 will show distinct features of the pyridone

form.

Aldehyde (-CHO): Singlet, ~9.8 - 10.2 ppm.[1]

Amide NH: Broad singlet, ~11.0 - 12.5 ppm (Exchangeable with D₂O).[1]

Aromatic Protons: Two singlets (or doublets with small coupling) representing H3 and H6.[1]

Note: If the spectrum shows a sharp -OH peak instead of a broad NH, the solvent may be

acidic, or the equilibrium is shifted.[1]
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Quality Control Workflow
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(5-Bromo-2-hydroxyisonicotinaldehyde)

1. Visual Inspection
(Color/Clumping)

2. Solubility Check
(DMSO: Clear / Water: Cloudy)
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Figure 2: Step-by-step Quality Control workflow for validating compound integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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